ZK824859 - 2271122-53-1

ZK824859

Catalog Number: EVT-2719807
CAS Number: 2271122-53-1
Molecular Formula: C23H22F2N2O4
Molecular Weight: 428.436
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ZK824859 is identified by its CAS number 2254001-81-3 and has been documented in various scientific literature as a selective inhibitor of the urokinase plasminogen activator. Its classification falls under small molecule inhibitors designed to interfere with proteolytic activities linked to cancer metastasis and other pathological conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of ZK824859 involves several key steps that utilize established organic chemistry techniques. The primary method includes nucleophilic aromatic substitution reactions, particularly the SNAr (nucleophilic aromatic substitution) reaction, which is critical for introducing functional groups into the aromatic system of the compound.

  1. Starting Materials: The synthesis typically begins with 2-amino-3,5-dibromopyrazine and 5-aminoindole.
  2. Reaction Conditions: The reaction is conducted in dimethyl sulfoxide as a solvent, with triethylamine serving as a base under elevated temperatures to promote reactivity.
  3. Purification: Post-synthesis, purification procedures are implemented to remove any residual palladium from catalytic processes, ensuring that the final product meets clinical trial standards.
Chemical Reactions Analysis

Reactions and Technical Details

ZK824859 primarily undergoes substitution reactions during its synthesis, specifically utilizing the SNAr mechanism. The following reactions are notable:

  1. Nucleophilic Aromatic Substitution (SNAr):
    • Involves the substitution of bromine atoms on the pyrazine ring by amino groups from 5-aminoindole.
    • Conditions favoring this reaction include high temperatures and an aprotic solvent like dimethyl sulfoxide.
  2. Suzuki Coupling:
    • This reaction may also be employed in synthesizing derivatives or modifying the compound's structure using boronic acid derivatives in the presence of palladium catalysts.

The major product formed from these reactions is ZK824859 itself, which highlights the efficiency of these synthetic pathways .

Mechanism of Action

Process and Data

ZK824859 exerts its pharmacological effects through the inhibition of urokinase plasminogen activator activity. This enzyme plays a pivotal role in fibrinolysis and tissue remodeling, facilitating cancer metastasis through extracellular matrix degradation.

  • Mechanism: By inhibiting urokinase plasminogen activator, ZK824859 disrupts the signaling pathways that promote cell survival and proliferation in malignant cells.
  • Data: Studies have shown that ZK824859 effectively lowers clinical scores in models of multiple sclerosis, indicating its potential utility in managing inflammatory diseases linked to aberrant plasminogen activation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ZK824859 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar aprotic solvents such as dimethyl sulfoxide.
  • Stability: The compound remains stable under standard laboratory conditions but may require specific handling due to its biological activity.

These properties are essential for determining its formulation for therapeutic use and assessing its behavior in biological systems .

Applications

Scientific Uses

ZK824859 has been primarily investigated for its potential applications in treating multiple sclerosis due to its ability to inhibit urokinase plasminogen activator. Its role as an inhibitor suggests possible applications in:

  • Cancer Therapy: Targeting metastatic processes by inhibiting proteolytic enzymes involved in tumor invasion.
  • Inflammatory Diseases: Modulating immune responses by interfering with pathways activated by urokinase plasminogen activator.

Ongoing research continues to explore these applications, aiming to establish ZK824859 as a viable therapeutic agent across multiple indications .

Introduction to ZK824859 in Targeted Therapeutic Research

Discovery and Rationale for urokinase plasminogen activator Inhibition in Disease Modulation

The identification of ZK824859 followed extensive structure-activity relationship studies focused on benzylamine derivatives, culminating in a novel chemical scaffold optimized for both urokinase plasminogen activator affinity and oral bioavailability. Researchers designed this compound series to achieve nanomolar-range inhibition specifically against human urokinase plasminogen activator while minimizing activity against structurally related serine proteases like tissue plasminogen activator and plasmin [1] [4]. This selectivity profile was pharmacologically essential due to tissue plasminogen activator’s critical role in physiological fibrinolysis; indiscriminate inhibition would risk thrombotic complications. ZK824859 demonstrated an half-maximal inhibitory concentration of 79 nM against human urokinase plasminogen activator, with substantially reduced potency against tissue plasminogen activator (1580 nM) and plasmin (1330 nM), establishing its urokinase plasminogen activator-selective character [4].

The therapeutic rationale for developing ZK824859 centered on urokinase plasminogen activator’s established pathophysiological functions beyond its classical role in plasminogen activation. In multiple sclerosis research, urokinase plasminogen activator participates in blood-brain barrier disruption through proteolytic degradation of tight junction proteins and facilitates immune cell infiltration into the central nervous system [1]. Experimental autoimmune encephalomyelitis models demonstrated that ZK824859 administration (10–50 mg/kg twice daily) significantly lowered clinical scores in both acute and chronic disease phases. This effect correlated with reduced inflammatory infiltration and demyelination, confirming urokinase plasminogen activator inhibition as a mechanistically viable approach for neuroinflammatory disease modification [1].

In oncology, the urokinase plasminogen activator system governs cancer cell invasion, metastasis, and angiogenesis through extracellular matrix degradation and growth factor activation [3]. Transformed cell lines engineered to overexpress urokinase plasminogen activator exhibited substantially increased migration and invasion capacities in transwell assays, whereas plasminogen activator inhibitor-1 expression produced opposing effects. These findings provided fundamental rationale for pharmacological urokinase plasminogen activator blockade using agents like ZK824859 to impede cancer progression [3].

Table 1: Selectivity Profile of ZK824859 Against Key Serine Proteases

Target EnzymeIC₅₀ ValueSelectivity Ratio vs. urokinase plasminogen activator
Human urokinase plasminogen activator79 nM1
Human tissue plasminogen activator1580 nM20-fold
Human plasmin1330 nM16.8-fold

Source: Selleckchem product data and research literature [4]

Role of Serine Protease Inhibition in Pathophysiological Pathways

Serine proteases constitute approximately one-third of all known human proteolytic enzymes and employ a conserved catalytic triad mechanism (serine-histidine-aspartate) for substrate hydrolysis [6]. Their activity requires stringent physiological regulation, as dysregulation contributes to thrombosis, inflammation, neurodegeneration, and cancer metastasis. ZK824859 belongs to a pharmacological class designed to restore this balance through targeted inhibition rather than broad-spectrum protease suppression [6] [7].

The compound exerts its primary therapeutic effects by binding the urokinase plasminogen activator active site, competitively inhibiting plasminogen cleavage and subsequent plasmin generation. This action disrupts several interconnected pathological pathways:

  • Extracellular Matrix Degradation: Plasmin directly cleaves matrix components (fibronectin, laminin) and activates matrix metalloproteinases, enabling tissue invasion in cancer and autoimmune inflammation [3] [7].
  • Growth Factor Activation: Urokinase plasminogen activator-mediated proteolysis liberates bioactive transforming growth factor-β and vascular endothelial growth factor from latent complexes, driving fibrotic and angiogenic processes [3].
  • Inflammatory Cell Recruitment: Urokinase plasminogen activator bound to its cell surface receptor (urokinase plasminogen activator receptor) facilitates leukocyte adhesion and transmigration across endothelia, a mechanism pertinent to neuroinflammatory diseases [1] [8].

Structural analyses reveal that ZK824859 achieves exceptional selectivity through interactions extending beyond the catalytic triad to urokinase plasminogen activator-specific substrate-binding subsites. This precision distinguishes it from earlier non-selective serine protease inhibitors like aprotinin (which targets kallikrein, trypsin, and plasmin) or aminobenzamidine derivatives [2] [6]. Contemporary drug design leverages these subtle inter-protease structural variations to develop agents with refined therapeutic targeting, as exemplified by ZK824859’s 20-fold selectivity over tissue plasminogen activator [4] [6].

Properties

CAS Number

2271122-53-1

Product Name

ZK824859

IUPAC Name

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid

Molecular Formula

C23H22F2N2O4

Molecular Weight

428.436

InChI

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1

InChI Key

CVNXUNVHFJANHX-HXUWFJFHSA-N

SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.